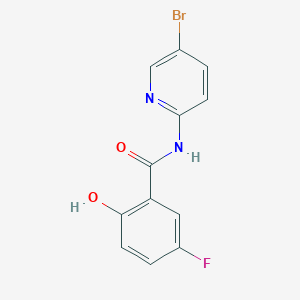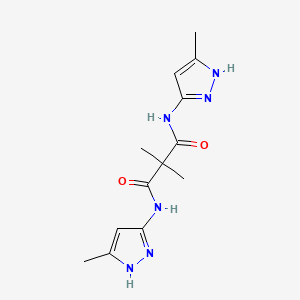
Propanediamide, 2,2-dimethyl-N,N'-bis(5-methyl-1H-pyrazol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)-: is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes. These compounds are characterized by the presence of two pyrazole rings attached to a central carbon atom. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, which involves the reaction of two equivalents of 3-methyl-5-pyrazolone derivatives with one equivalent of an aldehyde . Another approach is the one-pot pseudo five-component reaction, which involves the reaction of two equivalents of β-keto esters, two equivalents of hydrazines, and one equivalent of an aldehyde .
Industrial Production Methods: the general principles of multi-component reactions and the use of various catalysts, such as piperidine, sodium dodecyl sulfate, and electrochemical methods, can be applied to scale up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrazole N-oxides, while substitution reactions can yield a variety of substituted pyrazole derivatives .
Applications De Recherche Scientifique
Chemistry: Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology: In biological research, this compound is studied for its potential as an anti-inflammatory, antibacterial, and antifungal agent .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used as a chelating agent and in the synthesis of advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets and pathways. The pyrazole rings in the compound can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Bis(pyrazolyl)methane derivatives: These compounds share a similar structure with two pyrazole rings attached to a central carbon atom.
Pyrazole derivatives: Compounds containing the pyrazole ring structure, such as 3-methyl-5-pyrazolone and 1-phenyl-3-trifluoromethylpyrazol-5-one.
Uniqueness: Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole rings and the presence of the propanediamide backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
625385-97-9 |
|---|---|
Formule moléculaire |
C13H18N6O2 |
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
2,2-dimethyl-N,N'-bis(5-methyl-1H-pyrazol-3-yl)propanediamide |
InChI |
InChI=1S/C13H18N6O2/c1-7-5-9(18-16-7)14-11(20)13(3,4)12(21)15-10-6-8(2)17-19-10/h5-6H,1-4H3,(H2,14,16,18,20)(H2,15,17,19,21) |
Clé InChI |
UYCWVGOLQADCEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)NC(=O)C(C)(C)C(=O)NC2=NNC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


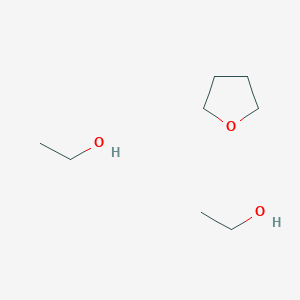
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)
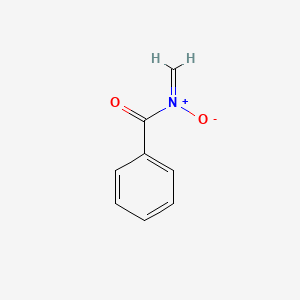

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
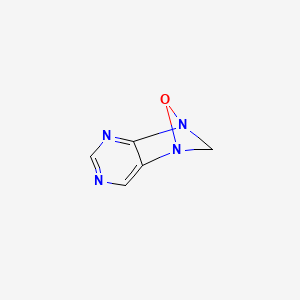

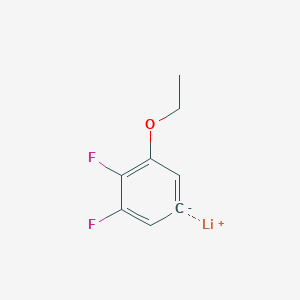
![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)
